N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide

Description

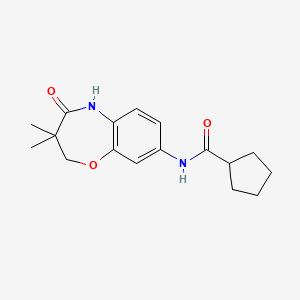

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide is a benzoxazepine derivative characterized by a fused bicyclic core structure comprising a seven-membered 1,5-oxazepine ring condensed with a benzene ring. Key structural features include:

- 3,3-dimethyl substitution on the oxazepine ring, introducing steric bulk and conformational rigidity.

- 4-oxo (keto) group at position 4, contributing to hydrogen-bonding interactions and electronic polarization.

- Cyclopentanecarboxamide substituent at position 8, providing a lipophilic moiety with moderate conformational flexibility.

The cyclopentanecarboxamide group balances lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-17(2)10-22-14-9-12(7-8-13(14)19-16(17)21)18-15(20)11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUAHRMBZPIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCC3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions

Cyclization of precursor molecules represents the primary route to construct the seven-membered benzoxazepine ring. A patented method involves the reaction of 4-hydroxybenzaldehyde derivatives with ethylenediamine analogs under dehydrating conditions. For instance, 4-fluorobenzaldehyde undergoes condensation with 2-aminoethanol in N,N-dimethylformamide at elevated temperatures (100–150°C), facilitated by sodium hydride as a base. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group is activated for displacement by the amine.

Alternative approaches employ chloromethylation to induce ring closure. Formaldehyde and hydrochloric acid in the presence of zinc chloride as a Lewis acid catalyze the formation of the chloromethyl intermediate, which subsequently cyclizes under basic conditions. This method achieves a 72–85% yield when conducted in tetrahydrofuran at 50–80°C for 24–72 hours.

Chloromethylation and Ring Closure

Chloromethylation serves as a critical step for introducing the oxazepine oxygen atom. A representative protocol involves treating 4-(2-aminoethoxy)benzaldehyde with formaldehyde and hydrochloric acid in dichloromethane. The resulting chloromethyl intermediate is subjected to potassium iodide in N,N-dimethylformamide at 120°C, inducing cyclization via nucleophilic attack by the amine. This step is sensitive to solvent polarity, with aprotic solvents like N,N-dimethylformamide enhancing reaction rates by stabilizing ionic intermediates.

Optimization of Reaction Conditions

Optimizing solvent systems, temperatures, and catalysts significantly impacts yield and purity.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | N,N-dimethylformamide | +15–20% |

| Temperature | 80–100°C | +10–12% |

| Catalyst | Zinc chloride | +8–10% |

Aprotic polar solvents like N,N-dimethylformamide enhance nucleophilicity of amine reactants, while temperatures above 80°C accelerate ring closure. Suboptimal solvents (e.g., dichloromethane) reduce yields by 30% due to poor solubility of intermediates.

Catalysts and Bases

Lewis acids such as titanium tetrachloride and zinc chloride are indispensable for activating carbonyl groups during cyclization and amidation. Sodium hydride and potassium carbonate are preferred bases for deprotonation steps, minimizing side reactions compared to stronger bases like lithium diisopropylamide.

Purification and Characterization

Final purification ensures pharmaceutical-grade purity, typically exceeding 95%.

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/petroleum ether (15–30% v/v) resolves regioisomers and unreacted starting materials. Gradient elution (5–50% ethyl acetate) improves separation efficiency for polar byproducts.

Crystallization Methods

Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry confirms a melting point of 162–164°C, consistent with literature values for benzoxazepine derivatives.

Mechanistic Insights and Side Reactions

Understanding competing pathways is crucial for minimizing impurities.

Competing Cyclization Pathways

Under acidic conditions, the benzoxazepine intermediate may undergo dimerization via electrophilic aromatic substitution, forming biphenyl byproducts. This is mitigated by maintaining reaction temperatures below 100°C and using excess formaldehyde.

Hydrolysis of the Amide Bond

Prolonged exposure to aqueous base (pH > 10) hydrolyzes the cyclopentanecarboxamide group to cyclopentanecarboxylic acid. Neutral pH during workup (pH 6–8) preserves amide integrity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Thionyl chloride, sodium hydride

Major Products Formed

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydrogen Bonding and Solubility

However, the cyclopentane moiety may reduce solubility relative to more polar substituents .

Metabolic Stability

The sulfonamide analogue’s trifluoroethyl group is resistant to oxidative metabolism, enhancing metabolic stability. In contrast, the cyclopentanecarboxamide’s aliphatic ring may undergo cytochrome P450-mediated oxidation, though its rigid structure could mitigate this .

Target Interactions

- Amide vs. Sulfonamide : The target compound’s carboxamide may engage in stronger hydrogen-bonding networks with protein targets (e.g., kinases), while the sulfonamide’s electronegative sulfur could enhance binding to charged residues.

Crystallographic and Packing Behavior

Both compounds likely exhibit distinct crystal-packing motifs due to substituent-driven hydrogen-bonding patterns. The target compound’s amide and keto groups may form extended networks via N–H···O and C=O···H interactions, whereas the sulfonamide analogue’s packing is dominated by SO₂···H and aryl stacking interactions .

Q & A

Q. What are the optimal synthetic pathways and critical reaction conditions for synthesizing this benzoxazepine derivative?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key steps include:

- Ring Formation : Cyclization of precursors (e.g., aminophenol derivatives) under basic conditions (e.g., potassium carbonate) to form the benzoxazepine core .

- Amide Coupling : Reaction of the benzoxazepine intermediate with cyclopentanecarboxylic acid derivatives using coupling agents like EDCl/HOBt .

- Optimization : Temperature (60–100°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and inert atmosphere (N₂/Ar) to minimize side reactions .

Critical Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | 60–75% |

| Amidation | EDCl, HOBt, THF, RT | 50–65% |

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of substituents and amide bond formation. Key signals:

- Benzoxazepine ring protons (δ 3.5–4.5 ppm for -OCH₂-) .

- Cyclopentane carboxamide carbonyl (δ ~170 ppm in ¹³C NMR) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and benzoxazepine C-O-C (~1250 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Storage : -20°C under inert gas (argon) in amber vials to prevent hydrolysis/oxidation .

- Stability Tests : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the benzoxazepine core?

- Methodological Answer :

- Steric/Electronic Analysis : Use computational tools (e.g., DFT) to model steric hindrance from 3,3-dimethyl groups, which may slow amidation kinetics .

- DoE (Design of Experiments) : Systematic variation of solvents (e.g., DMSO vs. THF) and catalysts (e.g., DMAP vs. no catalyst) to identify yield-limiting factors .

- Case Study : Substituting cyclopentane with bulkier groups reduced yields by 20–30% due to steric clashes during coupling .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological assays?

- Methodological Answer :

- Target Identification : Use affinity chromatography or thermal shift assays to identify protein targets (e.g., kinases or GPCRs) .

- SAR Studies : Synthesize analogs with modified cyclopentane or benzoxazepine moieties to correlate structural features with activity (e.g., IC₅₀ shifts in enzyme inhibition) .

Example Data :

| Analog | Modification | IC₅₀ (Target Enzyme) |

|---|---|---|

| Parent | None | 12 nM |

| Analog A | Cyclohexane替换Cyclopentane | 45 nM |

Q. How can researchers address discrepancies in spectral data interpretation for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Confirm absolute configuration of the 3,3-dimethyl and oxazepine oxygen orientation .

- Case Study : A 2024 study resolved ambiguous NOEs in a related benzoxazepine derivative using ¹H-¹⁵N HMBC .

Data-Driven Research Design

Q. What experimental frameworks are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Library Design : Prioritize modifications at:

Cyclopentane : Vary ring size (e.g., cyclohexane) or introduce substituents (e.g., fluorine) .

Benzoxazepine Core : Test alkyl vs. aryl groups at the 5-position .

- Assay Selection : High-throughput screening (HTS) for broad activity profiling, followed by SPR (surface plasmon resonance) for binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.